[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate
Description
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is an ester derivative of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanol (). Its molecular formula is C₁₉H₁₆F₂NO₅, with an average molecular mass of approximately 375.3 g/mol. The structure comprises a 5-(2,4-difluorophenyl)-1,2-oxazole core substituted at the 3-position with a methyl ester group linked to a 2,4-dimethoxybenzoate moiety.
Properties
IUPAC Name |
[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO5/c1-24-13-4-6-15(17(9-13)25-2)19(23)26-10-12-8-18(27-22-12)14-5-3-11(20)7-16(14)21/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZUASRLXHDERG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds target theCytochrome b-c1 complex in humans. This complex plays a crucial role in the electron transport chain, a key biochemical pathway in cellular respiration.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to the active site, thereby modulating their activity.
Biochemical Pathways
The compound likely affects the electron transport chain due to its interaction with the Cytochrome b-c1 complex. This can have downstream effects on ATP production and overall cellular energy metabolism.
Biological Activity
The compound [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate is a synthetic organic molecule characterized by its oxazole ring and substituted aromatic groups. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound consists of an oxazole ring with a 2,4-difluorophenyl substituent and a 2,4-dimethoxybenzoate moiety. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, potentially increasing the compound's biological efficacy.
Structural Formula
Anticancer Properties
Research indicates that compounds with oxazole rings exhibit significant anticancer activity . For instance, derivatives of oxazoles have been shown to inhibit key enzymes involved in cancer progression, such as aldose reductase, which plays a role in diabetic complications that can lead to cancer development. Preliminary studies suggest that [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate may also exhibit similar properties due to its structural characteristics.
Antibacterial and Antifungal Activity
Compounds containing oxazole rings are historically recognized for their antibacterial and antifungal properties . The introduction of fluorine atoms may enhance these effects by improving the compound's interaction with biological targets. Studies on related compounds have demonstrated their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.
The mechanism by which this compound exerts its biological effects likely involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways.
Synthesis and Derivatives
The synthesis of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate typically involves multi-step organic reactions. Common methods include:
- Formation of the Oxazole Ring : This can be achieved through cycloaddition reactions involving nitrile oxides.
- Substitution Reactions : Electrophilic aromatic substitution can introduce the difluorophenyl group onto the oxazole ring.
- Esterification : The final step often involves esterification with 2,4-dimethoxybenzoic acid to form the benzoate moiety.
Case Studies
Several studies have explored the biological activity of structurally similar compounds:
- A study on fluorinated benzothiazoles revealed potent antiproliferative activity against cancer cells without exhibiting biphasic dose-response relationships . This suggests a potential pathway for developing similar fluorinated compounds like [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 2,4-dimethoxybenzoate for cancer therapy.
- Another investigation highlighted how fluorinated compounds can enhance metabolic stability and bioavailability in therapeutic applications.
Research Findings Summary
| Study Focus | Key Findings | Implications |
|---|---|---|
| Anticancer Activity | Inhibition of aldose reductase; potential for anticancer properties | Suggests therapeutic applications in oncology |
| Antibacterial Properties | Disruption of microbial membranes | Potential use in treating infections |
| Synthesis Methods | Multi-step organic reactions; electrophilic substitutions | Provides pathways for developing derivatives |
Comparison with Similar Compounds
Core Structural Similarities and Variations
All analogs share the 5-(2,4-difluorophenyl)-1,2-oxazole backbone, a scaffold known for metabolic stability due to fluorine substitution. Differences arise in the functional groups at the 3-position:
Physicochemical Properties
- Lipophilicity: The target ester’s logP value is estimated to be higher than the methanol () and methanamine () due to the bulky, aromatic ester group.
- Solubility: The methanol derivative () exhibits higher aqueous solubility (~15 mg/mL) compared to the ester, which is likely <1 mg/mL due to its hydrophobic benzoate group. The amine analogs () may show intermediate solubility due to polar -NH₂/-CH₂NH₂ groups.
- Stability: The ester is susceptible to hydrolysis under acidic/basic conditions, whereas the methanol is prone to oxidation. Amine derivatives () may degrade via deamination or photooxidation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
